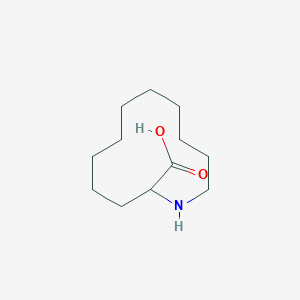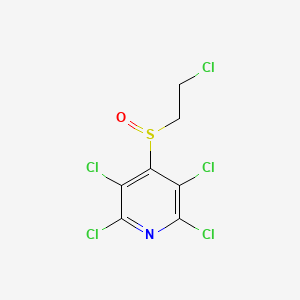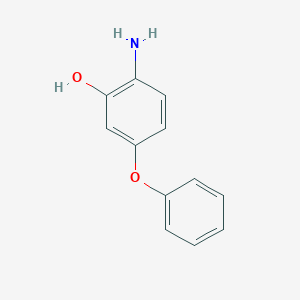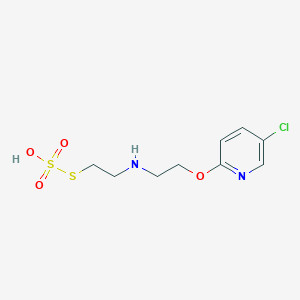
S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a thiosulfate group attached to a pyridyloxyethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-pyridinol with 2-chloroethylamine to form the intermediate 2-(5-chloro-2-pyridyloxy)ethylamine. This intermediate is then reacted with thiosulfuric acid under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiosulfate group, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.
- Acts as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
- Studied for its role in enzyme inhibition, particularly enzymes that interact with sulfur-containing substrates.
Medicine:
- Potential applications in drug development, particularly for drugs targeting bacterial infections or diseases involving sulfur metabolism.
Industry:
- Used in the production of specialty chemicals and materials, particularly those requiring sulfur functionalities.
- Employed in the formulation of certain types of pesticides and herbicides.
作用機序
The mechanism by which S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate exerts its effects often involves the interaction of the thiosulfate group with biological molecules. This interaction can lead to the inhibition of enzymes that require sulfur-containing substrates, thereby disrupting metabolic pathways. The compound may also interact with microbial cell walls, leading to cell lysis and death.
類似化合物との比較
Sodium thiosulfate: Commonly used in medicine and industry, particularly for its ability to neutralize chlorine and as an antidote for cyanide poisoning.
Potassium thiosulfate: Used in agriculture as a fertilizer and in various industrial applications.
Uniqueness: S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate is unique due to its specific structure, which combines a pyridyloxyethylamine moiety with a thiosulfate group
特性
CAS番号 |
41286-93-5 |
|---|---|
分子式 |
C9H13ClN2O4S2 |
分子量 |
312.8 g/mol |
IUPAC名 |
5-chloro-2-[2-(2-sulfosulfanylethylamino)ethoxy]pyridine |
InChI |
InChI=1S/C9H13ClN2O4S2/c10-8-1-2-9(12-7-8)16-5-3-11-4-6-17-18(13,14)15/h1-2,7,11H,3-6H2,(H,13,14,15) |
InChIキー |
TWIULPUWWRMHGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)OCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
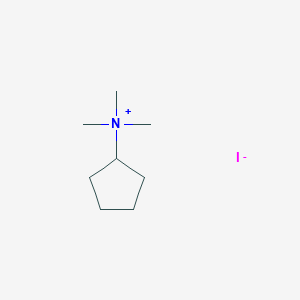
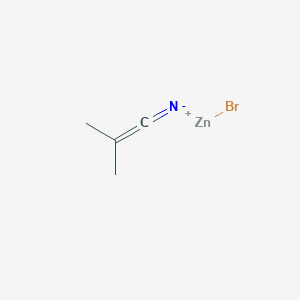
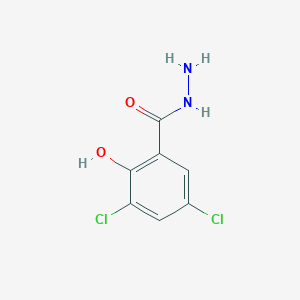

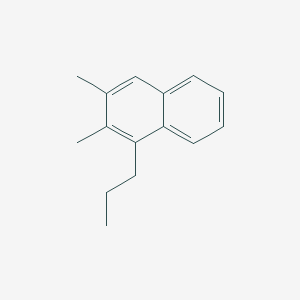

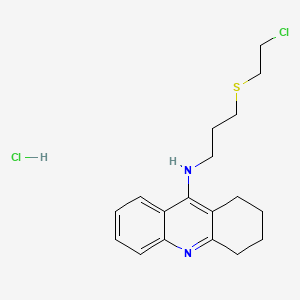
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
